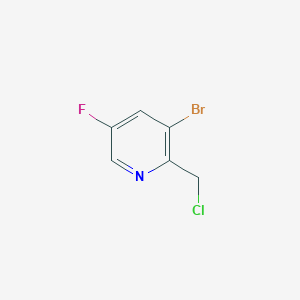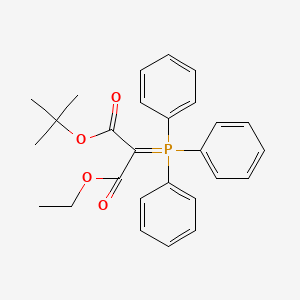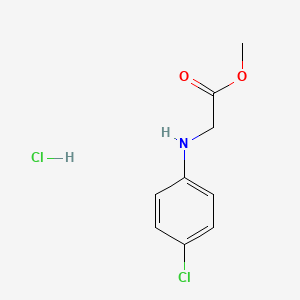
Methyl (4-chlorophenyl)glycinate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-chlorophenyl)glycinate hydrochloride is an organic compound with the molecular formula C9H11Cl2NO2. It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 4-chlorophenyl group. This compound is commonly used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (4-chlorophenyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Preparation of Glycine Methyl Ester: Glycine is treated with methanol and hydrochloric acid to form glycine methyl ester hydrochloride.
Substitution Reaction: The glycine methyl ester hydrochloride is then reacted with 4-chlorobenzyl chloride under basic conditions to yield methyl (4-chlorophenyl)glycinate hydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl (4-chlorophenyl)glycinate hydrochloride involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-chlorophenyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenylglycinates.
Oxidation: The major product is 4-chlorophenylglycine.
Reduction: The major product is 4-chlorophenylglycinol.
Hydrolysis: The major products are 4-chlorophenylglycine and methanol.
Aplicaciones Científicas De Investigación
Methyl (4-chlorophenyl)glycinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of methyl (4-chlorophenyl)glycinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. Additionally, its structural similarity to glycine allows it to interact with glycine receptors and transporters, modulating neurotransmission and other physiological processes.
Comparación Con Compuestos Similares
Methyl (4-chlorophenyl)glycinate hydrochloride can be compared with other similar compounds, such as:
Methyl Glycinate Hydrochloride: Lacks the 4-chlorophenyl group, making it less hydrophobic and less reactive in substitution reactions.
Ethyl (4-chlorophenyl)glycinate Hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
4-Chlorophenylglycine: The non-esterified form, which is more polar and less lipophilic.
The uniqueness of methyl (4-chlorophenyl)glycinate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
methyl 2-(4-chloroanilino)acetate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H |
Clave InChI |
IKCYUWRONPQMCK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


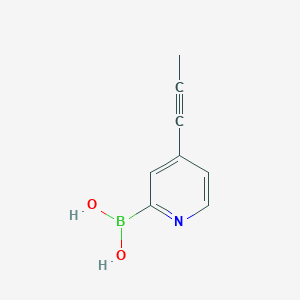

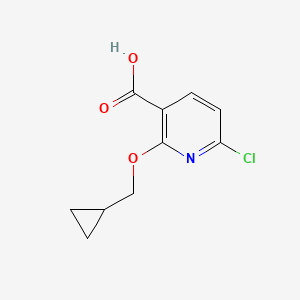

![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
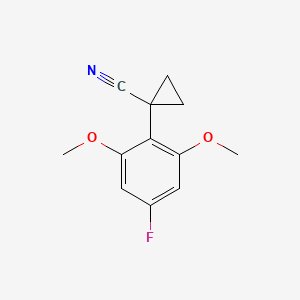
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)

